1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride
Overview
Description
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O and its molecular weight is 215.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound contains a pyrrolidine ring, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to interact with various biological pathways, influencing the structure-activity relationship (sar) of the studied compounds .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Biochemical Analysis
Biochemical Properties
1-[3-(Aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound can act as a ligand for certain receptors, modulating their activity. It has been observed to interact with enzymes such as acetylcholinesterase, where it inhibits the enzyme’s activity, leading to increased levels of acetylcholine in synaptic clefts . Additionally, it can bind to GABA receptors, affecting neurotransmission and potentially altering neural activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can enhance synaptic transmission by inhibiting acetylcholinesterase, leading to prolonged acetylcholine activity. This can result in improved cognitive functions and memory retention . In other cell types, such as muscle cells, the compound can influence cellular metabolism by modulating enzyme activity, impacting processes like glycolysis and oxidative phosphorylation . Furthermore, it has been shown to affect cell signaling pathways, including the MAPK/ERK pathway, which is crucial for cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, inhibiting their activity. This binding is often competitive, where the compound competes with the natural substrate for the enzyme’s active site . Additionally, it can interact with receptor proteins, altering their conformation and activity. For example, binding to GABA receptors can enhance or inhibit their activity, depending on the receptor subtype and the cellular context . These interactions can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Initially, the compound may exhibit strong inhibitory effects on target enzymes, but these effects can diminish as the compound degrades or is metabolized . Stability studies have shown that the compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation . Long-term studies in vitro have indicated that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and receptor modulation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, the compound can enhance cognitive function and memory by inhibiting acetylcholinesterase . At higher doses, it can lead to toxic effects, such as neurotoxicity and muscle weakness, due to excessive inhibition of acetylcholinesterase and overstimulation of cholinergic pathways . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting the compound into more water-soluble forms for excretion . The compound can also affect metabolic flux by modulating the activity of key enzymes in pathways like glycolysis and the citric acid cycle .
Properties
IUPAC Name |
1-[3-(aminomethyl)pyrrolidin-1-yl]ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-3-2-7(4-8)5-9;;/h7H,2-5,8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAZMNONIACNLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-63-5 | |
Record name | 1-[3-(aminomethyl)pyrrolidin-1-yl]ethan-1-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.